molecular formula C31H52O3 B595795 Docosyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 101959-29-9

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No. B595795
CAS RN: 101959-29-9
M. Wt: 472.754
InChI Key: PHDAMXFKBIUHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate is a natural product found in Artemisia igniaria, Myoschilos oblongum, and other organisms with data available.

Scientific Research Applications

Molecular Structure and Interactions

  • A study by Zhang et al. (2011) highlights the significance of N⋯π and O⋯π interactions in the crystal packing of related prop-2-enoate compounds, showcasing a unique double-ribbon formation. This research could shed light on the structural properties of Docosyl 3-(4-hydroxyphenyl)prop-2-enoate in various applications (Zhang, Wu, & Zhang, 2011).

Potential in Liquid Crystal Photoalignment

  • Hegde et al. (2013) explored the use of similar prop-2-enoates for the photoalignment of nematic liquid crystals. This research indicates potential applications of this compound in the development of liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Applications in Enantioselective Synthesis

  • Research by Meng et al. (2008) on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess suggests the potential of similar compounds in enantioselective synthesis, which is crucial in pharmaceutical and chemical industries (Meng, Zhu, & Zhang, 2008).

Anticancer Properties

  • A study by Singh et al. (2016) on Ru(II) complexes with substituted chalcone ligands, including compounds structurally similar to this compound, revealed significant anti-breast cancer activity. This suggests potential anticancer applications for this compound (Singh et al., 2016).

Potential in Cardiovascular Disease (CVD) Management

  • Jayaraj and Desikan (2020) synthesized and characterized 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate, a compound similar to this compound, for potential use in managing cardiovascular diseases by inhibiting the myeloperoxidase enzyme (Jayaraj & Desikan, 2020).

properties

CAS RN

101959-29-9

Molecular Formula

C31H52O3

Molecular Weight

472.754

IUPAC Name

docosyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3

InChI Key

PHDAMXFKBIUHBU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O

synonyms

(E)-3-(4-HYDROXY-PHENYL)-ACRYLIC ACID DOCOSYL ESTER

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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